3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
CAS No.:
Cat. No.: VC8985928
Molecular Formula: C14H16N4O2
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O2 |
|---|---|
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
| Standard InChI | InChI=1S/C14H16N4O2/c1-10-12(14(20)18-16-10)7-8-13(19)17-15-9-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3,(H,17,19)(H,18,20)/b15-9+ |
| Standard InChI Key | JRHWQKNPUJYUIA-OQLLNIDSSA-N |
| Isomeric SMILES | CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=CC=C2 |
| SMILES | CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=CC=C2 |
| Canonical SMILES | CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=CC=C2 |
Introduction
The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide is a pyrazolone derivative with significant interest in pharmaceutical and chemical research. It belongs to the class of Schiff bases, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a comprehensive exploration of its structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of this compound typically involves the following steps:
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Formation of the Pyrazolone Core:
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Reacting ethyl acetoacetate with hydrazine hydrate yields the pyrazolone intermediate.
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Hydrazide Functionalization:
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The pyrazolone is treated with propionyl hydrazide to introduce the propanehydrazide group.
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Schiff Base Formation:
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The final step involves condensation of the hydrazide derivative with benzaldehyde under acidic or neutral conditions to form the Schiff base.
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This process is efficient and yields a stable product suitable for further analysis or application.
Biological Activities
Schiff bases derived from pyrazolones, including this compound, are widely studied for their pharmacological potential:
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Antimicrobial Activity:
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The compound exhibits activity against bacterial and fungal strains due to its ability to chelate metal ions essential for microbial growth.
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Anti-inflammatory Properties:
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Pyrazolone derivatives are known inhibitors of cyclooxygenase enzymes (COX), reducing inflammation.
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Antioxidant Potential:
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The conjugated system within the molecule enables scavenging of free radicals, contributing to its antioxidant properties.
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Anticancer Activity:
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Schiff bases can induce apoptosis in cancer cells by interacting with DNA or inhibiting key enzymes.
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Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and carbon (C) NMR confirm the structure by identifying characteristic chemical shifts for the pyrazolone and Schiff base functional groups.
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Infrared Spectroscopy (IR):
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Key bands include:
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(C=O) at ~1700 cm
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(C=N) at ~1600 cm
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Mass Spectrometry (MS):
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Provides molecular ion peaks consistent with its molecular weight (272.30 g/mol).
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X-ray Crystallography:
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Confirms molecular geometry and E-isomer configuration at the imine bond.
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Applications in Research and Industry
The compound’s unique structure makes it valuable in several fields:
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Pharmaceutical Development:
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As a lead compound for developing anti-inflammatory or antimicrobial drugs.
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Coordination Chemistry:
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Its Schiff base moiety allows it to act as a ligand for metal complexes with potential catalytic or therapeutic applications.
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Material Science:
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Pyrazolone derivatives are explored for their optical properties in dye synthesis or as sensors.
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